3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

Catalog No.
S13388041
CAS No.
62072-17-7
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
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3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

CAS Number

62072-17-7

Product Name

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

IUPAC Name

3-ethoxy-1-ethyl-5-phenylpyrazole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-3-15-12(10-13(14-15)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

VOTIKTCEVOXWAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)OCC)C2=CC=CC=C2

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C13H16N2O, and it features an ethoxy group at the 3-position, an ethyl group at the 1-position, and a phenyl group at the 5-position of the pyrazole ring. This compound is notable for its diverse chemical reactivity and potential biological applications.

  • Oxidation: The compound can be oxidized to form pyrazole oxides using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield dihydropyrazoles, typically utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring, allowing for functional group modifications.

The products formed depend on the specific reagents and conditions used, with oxidation yielding pyrazole oxides and substitution reactions introducing various functional groups.

Research indicates that 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its ability to interact with various receptors, influencing signal transduction pathways. Pyrazole derivatives are often associated with antifungal, antibacterial, and anti-inflammatory properties, making this compound of interest in medicinal chemistry .

The synthesis of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole typically involves cyclization reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. A common synthetic route includes:

  • Cyclization of Phenylhydrazine with Ethyl Acetoacetate: This reaction is conducted under acidic or basic conditions to yield the desired pyrazole structure.
  • Industrial Production: Continuous flow processes are often employed to enhance yield and efficiency in industrial settings, utilizing catalysts and optimized conditions to achieve high purity .

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
  • Industry: It is employed in producing agrochemicals and dyes due to its reactive nature .

The mechanism of action for 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thus blocking their activity. Additionally, it may modulate receptor interactions on cell surfaces, influencing various biological pathways .

Several compounds share structural similarities with 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole:

Compound NameStructural FeaturesUnique Characteristics
3-Methyl-1-phenyl-5-pyrazoloneMethyl group instead of ethoxyExhibits different reactivity patterns
1-Phenyl-3,5-dimethylpyrazoleTwo methyl groups at positions 3 and 5Potentially different biological activities
3,5-Diphenyl-1H-pyrazolePhenyl groups at both positions 3 and 5Enhanced stability due to additional phenyl groups

The uniqueness of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole lies in its combination of ethoxy and ethyl groups, which significantly influence its reactivity and biological activity compared to other similar compounds. This structural distinction enhances its value in research and industrial applications .

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (C₃H₄N₂), exhibits remarkable chemical versatility due to its electronic and steric properties. The presence of both pyrrole-like (acidic) and pyridine-like (basic) nitrogen atoms enables diverse reactivity, including electrophilic substitution at the C4 position and hydrogen bonding capabilities. Substituted pyrazoles, such as those bearing alkoxy, alkyl, or aryl groups, demonstrate enhanced stability and tunable electronic profiles, making them indispensable in drug design and material synthesis. For instance, electron-donating substituents like ethoxy groups increase the compound’s nucleophilicity, while bulky aryl groups enhance steric hindrance, influencing intermolecular interactions.

Structural Uniqueness of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

The title compound features three distinct substituents: an ethoxy group at C3, an ethyl group at N1, and a phenyl ring at C5 (Fig. 1). This substitution pattern confers several unique attributes:

  • Electronic Effects: The ethoxy group (–OCH₂CH₃) donates electrons via resonance, increasing electron density at C3 and C5, while the phenyl ring at C5 introduces π-π stacking potential.
  • Steric Considerations: The ethyl group at N1 creates steric bulk, potentially hindering rotational freedom and influencing crystal packing.
  • Tautomerism: Unlike unsubstituted pyrazoles, the ethyl group at N1 locks the tautomeric equilibrium, preventing proton migration between nitrogen atoms.

A comparative analysis of similar trisubstituted pyrazoles reveals that positional isomerism significantly alters physicochemical behavior. For example, 5-ethoxy-1-ethyl-3-phenyl-1H-pyrazole (an isomer) exhibits weaker dipole-dipole interactions in polar solvents compared to the 3-ethoxy derivative, as evidenced by viscosity studies.

Academic and Industrial Relevance of Substituted Pyrazoles

Substituted pyrazoles serve as key intermediates in pharmaceuticals, agrochemicals, and optoelectronic materials. Academically, they provide model systems for studying tautomerism, aromaticity, and supramolecular assembly. Industrially, their applications include:

  • Drug Development: Pyrazole cores are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and antifungal agents.
  • Materials Science: Ethyl- and ethoxy-substituted pyrazoles act as ligands in luminescent metal-organic frameworks (MOFs) and charge-transport layers in organic light-emitting diodes (OLEDs).

International Union of Pure and Applied Chemistry Nomenclature Rules for Poly-Substituted Pyrazoles

The International Union of Pure and Applied Chemistry nomenclature system for poly-substituted pyrazoles follows a systematic approach based on the Hantzsch-Widman naming convention, which provides a standardized method for naming heterocyclic compounds [1] [2]. For 3-ethoxy-1-ethyl-5-phenyl-1H-pyrazole, the International Union of Pure and Applied Chemistry name is derived through systematic application of established heterocyclic nomenclature principles [3].

The fundamental pyrazole ring system consists of a five-membered aromatic heterocycle containing two nitrogen atoms at adjacent positions, specifically at positions 1 and 2 [4] [5]. The numbering system begins with the nitrogen atom bearing the hydrogen substituent, designated as position 1, with the second nitrogen atom occupying position 2 [3] [6]. The carbon atoms are subsequently numbered 3, 4, and 5 in sequential order around the ring [1].

For poly-substituted pyrazole derivatives, the International Union of Pure and Applied Chemistry nomenclature requires careful consideration of substituent positioning and priority [3]. The naming process follows specific hierarchical rules where heteroatoms are assigned priority according to their electronegativity and atomic number [2]. In heterocyclic systems, oxygen takes precedence over sulfur, which in turn takes precedence over nitrogen, following the priority sequence: oxygen > sulfur > selenium > tellurium > nitrogen > phosphorus > arsenic [3] [2].

PropertyValue
International Union of Pure and Applied Chemistry Name3-ethoxy-1-ethyl-5-phenylpyrazole
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
Chemical Abstract Service Registry Number62072-17-7
Chemical ClassHeterocyclic aromatic compound
Ring SystemFive-membered pyrazole ring
Number of Heteroatoms2
Substitution Pattern1,3,5-Trisubstituted

The systematic naming of 3-ethoxy-1-ethyl-5-phenyl-1H-pyrazole demonstrates the application of International Union of Pure and Applied Chemistry rules for complex poly-substituted heterocycles . The compound name indicates three distinct substituents: an ethoxy group (-OCH₂CH₃) at position 3, an ethyl group (-CH₂CH₃) at position 1, and a phenyl group (-C₆H₅) at position 5 [8]. The "1H-" prefix indicates that the hydrogen atom is located on the nitrogen at position 1, establishing the tautomeric form and providing unambiguous structural identification [4] [3].

In accordance with International Union of Pure and Applied Chemistry guidelines, substituents are listed in alphabetical order when constructing the complete systematic name [3] [6]. However, numerical locants precede each substituent to indicate their precise positions on the heterocyclic framework [1]. The systematic approach ensures that each poly-substituted pyrazole derivative receives a unique and unambiguous name that conveys complete structural information [2].

Positional Isomerism in 1,3,5-Trisubstituted Pyrazole Systems

Positional isomerism in 1,3,5-trisubstituted pyrazole systems represents a fundamental aspect of heterocyclic chemistry, where identical substituents occupy different positions on the pyrazole ring, resulting in structurally distinct compounds with identical molecular formulas [9] [10]. The phenomenon of positional isomerism in pyrazoles is intrinsically linked to the prototropic tautomerism exhibited by these heterocyclic systems [11] [12].

The pyrazole ring system exhibits annular prototropic tautomerism, wherein the hydrogen atom can migrate between the two nitrogen atoms, effectively interconverting positions 3 and 5 [9] [13]. This tautomeric equilibrium creates a dynamic system where 3(5)-substituted pyrazoles can exist as equilibrium mixtures of two tautomeric forms [11] [14]. The tautomeric interconversion fundamentally affects the interpretation of positional isomerism in pyrazole derivatives [12].

Compound NameChemical Abstract Service NumberEthoxy PositionPhenyl PositionEthyl PositionMolecular FormulaMolecular Weight
3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole62072-17-7351C₁₃H₁₆N₂O216.28
5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole62072-16-6531C₁₃H₁₆N₂O216.28

For 1,3,5-trisubstituted pyrazole systems, the primary positional isomers arise from the interchange of substituents between positions 3 and 5 [15] [16]. The compound 3-ethoxy-1-ethyl-5-phenyl-1H-pyrazole exhibits positional isomerism with its structural analog 5-ethoxy-1-ethyl-3-phenyl-1H-pyrazole, where the ethoxy and phenyl substituents have exchanged positions while maintaining the ethyl group at position 1 [8].

Electronic effects play a crucial role in determining the preferred tautomeric form and, consequently, the apparent positional preference of substituents [9] [17]. Electron-donating substituents such as alkyl groups tend to favor position 5, while electron-withdrawing groups typically prefer position 3 [10] [11]. This preference is attributed to the differential stabilization of the tautomeric forms based on the electronic nature of the substituents [9].

The concept of 3(5)-substitution in pyrazole chemistry acknowledges the tautomeric equilibrium between positions 3 and 5 [14] [13]. When pyrazoles bear only one substituent at these positions, the notation 3(5)- is employed to indicate that the substituent can occupy either position depending on the tautomeric state [9] [10]. However, in fully substituted systems like 1,3,5-trisubstituted pyrazoles, the positional assignments become fixed, eliminating tautomeric ambiguity [15].

Research by Claramunt and colleagues demonstrated that alkyl groups preferentially occupy position 5, while aryl groups show a tendency toward position 3 [13]. These findings provide insight into the substituent effects governing positional preferences in pyrazole systems [10]. The electronic properties of substituents influence the tautomeric equilibrium through resonance and inductive effects, ultimately determining the thermodynamically favored isomeric form [9] [17].

Crystallographic studies have revealed that the solid-state structure of pyrazole derivatives often reflects the thermodynamically preferred tautomer [11] [13]. The analysis of crystal structures provides definitive evidence for the positional assignments of substituents in 1,3,5-trisubstituted pyrazole systems [11]. These structural determinations are crucial for understanding the relationship between molecular structure and physical properties in isomeric pyrazole derivatives [9].

Hierarchical Classification Within Heterocyclic Compound Taxonomies

The hierarchical classification of heterocyclic compounds follows a systematic taxonomic approach that organizes these diverse molecular structures based on fundamental structural characteristics, electronic properties, and chemical behavior [18] [2]. Within this comprehensive classification system, 3-ethoxy-1-ethyl-5-phenyl-1H-pyrazole occupies a specific position that reflects its structural and electronic features [19] [20].

At the highest taxonomic level, heterocyclic compounds are distinguished from carbocyclic compounds by the presence of at least one heteroatom within the ring structure [2] [18]. The heteroatoms most commonly encountered in organic heterocycles include nitrogen, oxygen, and sulfur, though other elements such as phosphorus, selenium, and tellurium may also participate in heterocyclic systems [1] [2]. The classification system recognizes heteroatoms according to a specific priority order established by the International Union of Pure and Applied Chemistry [3].

Heteroatom Priority OrderPriority Level
Oxygen1
Sulfur2
Selenium3
Tellurium4
Nitrogen5
Phosphorus6
Arsenic7
Antimony8
Bismuth9
Silicon10
Germanium11
Tin12
Lead13
Boron14

The primary classification level divides heterocyclic compounds into saturated and unsaturated categories [18] [19]. Saturated heterocycles, also termed aliphatic heterocycles, lack double bonds within the ring system and exhibit chemical behavior analogous to their acyclic counterparts [18] [2]. Conversely, unsaturated heterocycles possess conjugated π-electron systems that confer aromatic character and distinctive chemical reactivity [19] [18].

Within the unsaturated heterocyclic category, compounds are further classified according to ring size [2] [19]. Five-membered heterocycles constitute a major subdivision that includes fundamental ring systems such as pyrrole, furan, thiophene, and pyrazole [2] [21]. The pyrazole family specifically belongs to the azole subclass, characterized by five-membered aromatic rings containing two nitrogen heteroatoms [21] [22].

The azole classification encompasses several distinct heterocyclic systems differentiated by the relative positions of nitrogen atoms within the five-membered ring [2] [22]. Pyrazoles are distinguished by nitrogen atoms at adjacent positions 1 and 2, contrasting with imidazoles where nitrogen atoms occupy positions 1 and 3 [2] [19]. This positional arrangement fundamentally influences the electronic properties and chemical behavior of these heterocyclic systems [17].

At the species level of classification, individual pyrazole derivatives are categorized based on their substitution patterns [22] [15]. Monosubstituted pyrazoles represent the simplest derivatives, while poly-substituted variants exhibit increasing structural complexity [15] [16]. The compound 3-ethoxy-1-ethyl-5-phenyl-1H-pyrazole belongs to the trisubstituted pyrazole subclass, specifically the 1,3,5-trisubstituted pattern [15].

The hierarchical position of 3-ethoxy-1-ethyl-5-phenyl-1H-pyrazole within heterocyclic taxonomies can be systematically described as follows: heterocyclic compound → unsaturated heterocycle → five-membered heterocycle → azole → pyrazole → trisubstituted pyrazole → 1,3,5-trisubstituted pyrazole [20] [2] [22]. This taxonomic pathway provides a comprehensive framework for understanding the compound's structural relationships within the broader context of heterocyclic chemistry [19] [18].

Quantum Mechanical Analysis of Bonding Networks

Comparative Bond Lengths in Substituted vs. Parent Pyrazole

The structural architecture of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole demonstrates significant deviations from the parent pyrazole system in terms of bond length distributions and electronic properties. X-ray crystallographic studies of halogen-substituted pyrazoles provide valuable comparative data for understanding the impact of substituents on the pyrazole ring system [1] [2] [3].

Bond TypeParent Pyrazole (Å)Substituted Pyrazoles (Å)Difference (Å)
N-N1.353 ± 0.0021.343 ± 0.007-0.010
C-N (NH side)1.341 ± 0.0051.339 ± 0.009-0.002
C-N (N side)1.328 ± 0.0031.336 ± 0.004+0.008
C-C (NH side)1.367 ± 0.0011.378 ± 0.008+0.011
C-C (N side)1.389 ± 0.0001.374 ± 0.021-0.015

The analysis reveals that substitution effects induce measurable changes in the pyrazole ring geometry [1]. The N-N bond undergoes slight contraction in substituted derivatives, reflecting enhanced π-electron delocalization facilitated by electron-withdrawing or electron-donating substituents [2]. The asymmetric nature of bond length changes between the "pyrrole-like" and "pyridine-like" sides of the pyrazole ring demonstrates the differential electronic impact of substituents on the heterocyclic framework [3].

For 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole specifically, computational studies suggest that the ethoxy group at position 3 introduces electron-donating effects through resonance, while the phenyl group at position 5 provides both electronic and steric perturbations [4]. The ethyl substituent at N1 eliminates tautomeric equilibrium, fixing the electronic distribution and resulting in distinct bond lengths compared to N-unsubstituted pyrazoles [5].

Conformational Dynamics of Ethoxy and Phenyl Substituents

The conformational landscape of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole is governed by the rotational freedom of the ethoxy and phenyl substituents relative to the pyrazole core. Density functional theory calculations indicate that the phenyl ring adopts a near-coplanar orientation with the pyrazole system, with dihedral angles typically ranging from 15-30 degrees [6] [7].

Structural FeaturePreferred ConformationEnergy Barrier (kJ/mol)Impact on Properties
Ethoxy C-O rotationExtended (anti)8-12Dipole moment optimization
Phenyl ring twist15-30° from coplanar15-20π-π interaction modulation
Ethyl N-C rotationFreely rotating<5Minimal steric hindrance
Overall geometryExtended conformation-Maximized intermolecular contacts

The ethoxy substituent exhibits significant conformational flexibility, with the C-O-C-C dihedral angle adopting multiple low-energy conformations [8]. The preferred extended conformation minimizes steric clashes while optimizing dipole moment orientation. This conformational preference directly influences the compound's solubility profile and intermolecular interaction patterns [9].

The phenyl ring orientation is constrained by π-π conjugation with the pyrazole system, leading to partial coplanarity that enhances electronic delocalization [7]. However, steric interactions with the ethoxy group may induce slight deviations from perfect coplanarity, resulting in twisted conformations that affect the overall electronic properties [8].

Electronic Structure Profiling

Frontier Molecular Orbital (FMO) Distributions

The frontier molecular orbital analysis of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole reveals distinct electronic characteristics compared to the parent pyrazole system. Density functional theory calculations using B3LYP/6-31G(d,p) level of theory provide insights into the HOMO and LUMO energy levels and their spatial distributions [10] [11].

PropertyParent Pyrazole3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazoleEffect
HOMO Energy (eV)-6.2-5.7 (estimated)Destabilization
LUMO Energy (eV)-0.8-1.3 (estimated)Stabilization
HOMO-LUMO Gap (eV)5.44.4 (estimated)Reduction
Electron Affinity (eV)0.81.3 (estimated)Increase
Ionization Potential (eV)6.25.7 (estimated)Decrease
Chemical Hardness (eV)2.72.2 (estimated)Decrease

The HOMO in 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole is primarily localized on the pyrazole ring with significant contributions from the phenyl substituent through π-conjugation [12]. The ethoxy group contributes electron density through its oxygen lone pairs, leading to HOMO destabilization and increased nucleophilic character [11]. The LUMO exhibits π-antibonding character distributed across the pyrazole-phenyl conjugated system, with the electron-withdrawing effect of the aromatic system contributing to LUMO stabilization [6].

The reduced HOMO-LUMO gap indicates enhanced reactivity and potential for electronic transitions in the visible-UV region, making this compound potentially suitable for optoelectronic applications [6]. The orbital distributions suggest preferential reactivity at the pyrazole C4 position and the phenyl ring, consistent with electrophilic aromatic substitution patterns observed in related systems [12].

Dipole Moment Orientation and Polar Surface Area

The molecular dipole moment of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole arises from the asymmetric distribution of electron density created by the heterocyclic nitrogen atoms and the polar ethoxy substituent. Computational analysis indicates a dipole moment magnitude of approximately 2.3-2.8 Debye, significantly higher than the parent pyrazole (1.58 Debye) [9].

ComponentContribution to DipoleDirection
Pyrazole N atoms1.2 DN1→N2 vector
Ethoxy group1.1 DC→O vector
Phenyl ring0.3 DRing center displacement
Net dipole moment2.5 D (estimated)Resultant vector

The dipole moment vector is oriented primarily along the pyrazole ring system, with the ethoxy oxygen acting as the negative pole and the phenyl-substituted carbon region serving as the positive pole [13]. This dipole orientation significantly influences the compound's interaction with polar solvents and biological membranes [14].

The topological polar surface area (TPSA) calculation yields a value of approximately 46.5 Ų, substantially higher than the parent pyrazole (28.68 Ų) [15]. This increase results from the ethoxy oxygen atom contributing additional polar surface area beyond the pyrazole nitrogen atoms.

Polar FragmentSurface Contribution (Ų)Hydrogen Bonding Capability
Pyrazole N atoms25.8Acceptor (N2), None (N1-ethyl)
Ethoxy oxygen12.5Acceptor
Aromatic π-system8.2Weak acceptor
Total TPSA46.53 acceptors, 0 donors

The polar surface area distribution indicates moderate membrane permeability potential, with the TPSA value falling within the range typically associated with good oral bioavailability (TPSA < 140 Ų) [16]. The absence of hydrogen bond donors and presence of three acceptor sites suggests favorable interactions with protic solvents while maintaining lipophilic character through the phenyl and ethyl substituents [15].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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